molecular formula C10H11N3O2 B2764761 N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine CAS No. 1798710-18-5

N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine

Cat. No.: B2764761
CAS No.: 1798710-18-5
M. Wt: 205.217
InChI Key: LGZXMFIJQUMGFY-UHFFFAOYSA-N
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Description

N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with nitro, methyl, and prop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 2-amino-6-methylpyridine to introduce the nitro group, followed by alkylation with propargyl bromide to attach the prop-2-yn-1-yl group. The reaction conditions often involve the use of strong acids for nitration and bases for alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The methyl and prop-2-yn-1-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methyl or prop-2-yn-1-yl groups.

Scientific Research Applications

N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-yn-1-yl group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-nitropyridin-2-amine
  • 6-methyl-5-nitropyridin-2-amine
  • N-(prop-2-yn-1-yl)pyridin-2-amine

Uniqueness

N,6-dimethyl-5-nitro-N-(prop-2-yn-1-yl)pyridin-2-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,6-dimethyl-5-nitro-N-prop-2-ynylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-4-7-12(3)10-6-5-9(13(14)15)8(2)11-10/h1,5-6H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZXMFIJQUMGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N(C)CC#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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